
4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene
Overview
Description
4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is a useful research compound. Its molecular formula is C8H3ClF6O and its molecular weight is 264.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds bearing triazine scaffolds, which can be related structurally to chloro-trifluoromethyl-benzene derivatives, demonstrate significant biological activities. Triazines, derivatives that may involve similar synthetic routes or functional groups as 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, show a wide spectrum of pharmacological actions including antibacterial, antifungal, anticancer, and antiviral properties. These compounds serve as a foundation for developing new pharmaceuticals due to their potent biological activities (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Polymer Science
In supramolecular chemistry, benzene derivatives like this compound are pivotal in creating ordered structures for nanotechnology, polymer processing, and biomedical applications. These compounds facilitate the self-assembly of supramolecular architectures that are essential for developing new materials with specialized properties (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation and Stability Studies
Chlorobenzenes and related compounds, possibly including chloro-trifluoromethyl-benzene derivatives, have been studied for their environmental fate and potential remediation strategies. The degradation pathways, environmental persistence, and methods to reduce or eliminate such contaminants from the environment are crucial research areas. Development of biodegradation techniques or chemical treatments to address the environmental risks posed by these compounds is an active field of study (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Material Science and Optoelectronics
Benzene derivatives are fundamental in the development of organic semiconductors for optoelectronic devices. Research focuses on the synthesis and application of such compounds in organic light-emitting diodes (OLEDs), where they contribute to the creation of materials that emit light efficiently. The investigation into novel materials, including benzene derivatives, aims to improve device performance and develop new functionalities for OLEDs and other optoelectronic applications (Squeo & Pasini, 2020).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-2-(trifluoromethoxy)benzotrifluoride, is primarily used as an intermediate in organic synthesis . It is also used as a solvent and catalyst in chemical processes . .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it can contribute to the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound should be stored in a dry, light-protected, and well-ventilated area . Exposure to skin, eyes, and mucous membranes should be avoided .
Properties
IUPAC Name |
4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIURILQOMBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






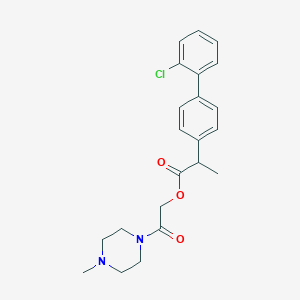

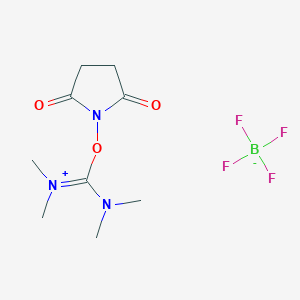

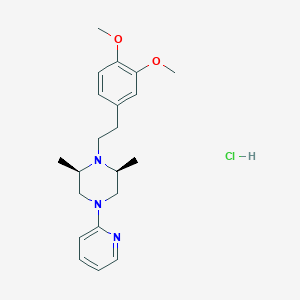
![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

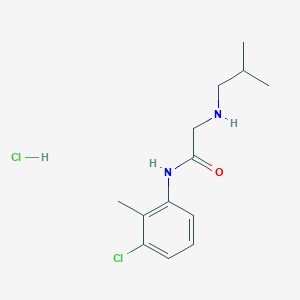
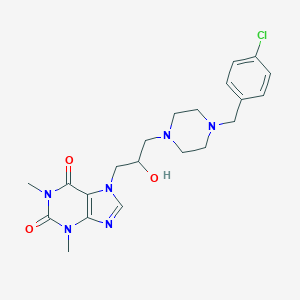
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
